molecular formula C22H14BrCl2N3O2S B12015632 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B12015632
M. Wt: 535.2 g/mol
InChI Key: AEUMHJMBGFABOS-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a complex organic compound with a molecular formula of C22H14BrCl2N3O2S . This compound is notable for its unique structure, which includes a quinazolinone core, a bromophenyl group, and a dichlorophenylacetamide moiety. It is primarily used in scientific research due to its potential biological activities.

Preparation Methods

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide involves multiple steps. The general synthetic route includes the following steps :

    Formation of the Quinazolinone Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated precursor and a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the quinazolinone core via a thiolation reaction.

    Formation of the Dichlorophenylacetamide Moiety: This step involves the acylation of the intermediate compound with 2,6-dichlorophenylacetyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form new amide derivatives.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription.

    Induction of Apoptosis: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide can be compared with other similar compounds, such as :

    2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide: This compound has a similar structure but with different substitution patterns on the phenyl ring.

    2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide: Another similar compound with variations in the dichlorophenyl group.

    2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide: This compound has a different core structure but shares similar functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H14BrCl2N3O2S

Molecular Weight

535.2 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C22H14BrCl2N3O2S/c23-13-8-10-14(11-9-13)28-21(30)15-4-1-2-7-18(15)26-22(28)31-12-19(29)27-20-16(24)5-3-6-17(20)25/h1-11H,12H2,(H,27,29)

InChI Key

AEUMHJMBGFABOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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